N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-Ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound featuring a carboxamide group at position 4, a 5-methyl substituent, and aryl groups at positions 1 (3-fluorophenyl) and N-(4-ethoxyphenyl).
Structurally, the triazole core provides rigidity and planar geometry, facilitating π-π stacking interactions. The carboxamide group enhances hydrogen-bonding capacity, a critical feature for biological target engagement. The compound’s synthesis likely follows established protocols for triazole carboxamides, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution of triazole esters with amines .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-16-9-7-14(8-10-16)20-18(24)17-12(2)23(22-21-17)15-6-4-5-13(19)11-15/h4-11H,3H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKVEVNLJJYZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
*Calculated based on molecular formula C₁₈H₁₇FN₄O₂.
Substituent Impact :
- Electron-Donating Groups (e.g., Ethoxy, Methyl): Enhance solubility in nonpolar environments and stabilize charge distribution. The 4-ethoxyphenyl group in the target compound may improve membrane permeability compared to purely aromatic analogues .
- Electron-Withdrawing Groups (e.g., Fluorine, Chlorine) : Increase electrophilicity and metabolic stability. The 3-fluorophenyl group in the target compound likely enhances binding affinity to targets like kinases or GPCRs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Melting Point (°C) | Yield (%) | Solubility (DMSO) | LogP* |
|---|---|---|---|---|
| Target Compound | >250 (decomp.) | ~80–90† | High | 3.2‡ |
| N-(3-Chloro-4-Methoxyphenyl)-1-(4-Ethoxyphenyl)-... | >250 (decomp.) | 84 | Moderate | 3.8‡ |
| N-Substituted-5-Methyl-1-(4-Methylphenyl)-... | >250 (decomp.) | 82–93 | High | 2.5–3.0 |
| Rufinamide® | 220–225 | N/A | Low | 1.1 |
*Predicted using ChemDraw; †Estimated based on similar syntheses ; ‡Calculated via Molinspiration.
Key Observations :
- Triazole carboxamides generally exhibit high thermal stability (melting points >250°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking .
- The target compound’s ethoxy group likely improves solubility in organic solvents compared to Rufinamide, which lacks polar substituents .
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